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Compound of Interest

Compound Name: MK-0812

Cat. No.: B1677234

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent C-C chemokine receptor
type 2 (CCR2) inhibitors: MK-0812 and CCX872. By summarizing key experimental data,
outlining methodologies, and visualizing relevant pathways, this document aims to assist
researchers in making informed decisions for their drug development and research endeavors.

Introduction to CCR2 Inhibition

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant
protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade. This signaling axis
governs the recruitment of monocytes and macrophages to sites of inflammation and has been
implicated in a variety of pathological conditions, including chronic inflammatory diseases,
cancer, and diabetic complications. Consequently, the development of small-molecule CCR2
antagonists that can block this interaction is a significant area of therapeutic research. This
guide focuses on a comparative analysis of two such antagonists, MK-0812 and CCX872.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for MK-0812 and CCX872. It is
important to note that a direct head-to-head comparison of these compounds in the same
preclinical models or clinical trials is limited in the publicly available literature. Therefore, the
data presented here are compiled from various studies and should be interpreted within the
context of their specific experimental conditions.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1677234?utm_src=pdf-interest
https://www.benchchem.com/product/b1677234?utm_src=pdf-body
https://www.benchchem.com/product/b1677234?utm_src=pdf-body
https://www.benchchem.com/product/b1677234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

In Vitro Potency

Target/Cell
Compound Assay Type Li IC50 Value Reference(s)
ine
MCP-1 Mediated
MK-0812 - 3.2nM [1]
Response
125|-MCP-1 Isolated
o 4.5 nM [1]
Binding Monocytes
Chemotaxis WeHi-274.1 cells 5nM
Whole Blood
Rhesus Blood 8 nM [1]
Assay
Human Most potent of 10
Calcium Influx Monocytic tested [2][3]
Leukemia Cells antagonists
Murine CCL2
CCX872 o WEHI cells 270 nM [4]
Binding

Preclinical In Vivo Efficacy
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Compound Animal Model Key Findings Reference(s)
) Reduced the number
Humanized mouse ) )
of monocytic myeloid-
model of breast )
MK-0812 derived suppressor [2][3]
cancer lung
) cells and the rate of
metastasis _
lung metastasis.
As monotherapy,
increased median
survival. In
combination with anti-
Mouse model of )
CCX872 PD-1, it further [5]

glioblastoma

increased median and
overall survival by
decreasing tumor-
associated MDSCs.

Mouse model of
nonalcoholic fatty liver
disease (NAFLD)

Reduced infiltration of

liver monocytes,

improved liver injury,

and glycemic control.

[6]

Clinical Trial Overview: CCX872 in Pancreatic Cancer
(NCT02345408)

CCX872 has been evaluated in a Phase 1b clinical trial in combination with FOLFIRINOX for
patients with locally advanced or metastatic pancreatic cancer.[7]
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Parameter Finding Reference(s)

Dosing 150 mg once or twice daily. [8]

o Dose-linear pharmacokinetic
Pharmacokinetics _ [81[]
profile.

A 300 mg daily dose resulted
in 104 + 3% CCR2 blockade at
] 2 hours and 93 + 7% at 24
Pharmacodynamics ] ] [8]
hours. 150 mg twice daily was
projected to provide over 90%

CCR2 inhibition at all times.

The combination of CCX872
with FOLFIRINOX resulted in
] an 18-month overall survival
Efficacy , [7]
rate of 29%, which compares
favorably to the historical

18.6% for FOLFIRINOX alone.

The combination was well-
Safety [7]
tolerated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the
following diagrams illustrate the CCR2 signaling pathway and a general workflow for evaluating
CCR2 antagonists.
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Caption: CCR2 Signaling Pathway and Points of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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